Cas no 1262769-43-6 (5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione)

5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione
- 2-(3-Methylbutyryl)-5,5-dimethyl-1,3-cyclohexandione
- Ddiv
- 2-Isovaleryldimedone
- BCP10078
- 8889AA
- AK123204
- DB-116189
- 1262769-43-6
- XGA61172
- F12237
- CS-0166805
- 172611-72-2
- DTXSID20627859
- 2-(3-Methylbutyryl)-5,5-dimethyl-1,3-cyclohexandione, >=99.0% (GC)
- DS-6899
- 5 pound not5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1 pound not3-dione
- AKOS016011786
- SCHEMBL3197546
-
- MDL: MFCD01862890
- インチ: 1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,12H,5-7H2,1-4H3
- InChIKey: HNPWTDUZIXAJSA-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(CC(C)C)=O)C(CC(C)(C)C1)=O
計算された属性
- せいみつぶんしりょう: 224.14124450g/mol
- どういたいしつりょう: 224.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 51.2
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A101584-250mg |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 250mg |
$8.0 | 2025-02-19 | |
Ambeed | A101584-1g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 1g |
$24.0 | 2025-02-19 | |
Ambeed | A101584-5g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 5g |
$96.0 | 2025-02-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP898-250mg |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 250mg |
298CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP898-100mg |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 100mg |
135CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP898-5g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 5g |
1794CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP898-1g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 1g |
283.0CNY | 2021-07-14 | |
1PlusChem | 1P01KKOQ-1g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 1g |
$20.00 | 2024-07-09 | |
1PlusChem | 1P01KKOQ-250mg |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 250mg |
$7.00 | 2024-07-09 | |
1PlusChem | 1P01KKOQ-5g |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione |
1262769-43-6 | 97% | 5g |
$77.00 | 2024-07-09 |
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione 関連文献
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M. Ternon,M. Bradley Chem. Commun. 2003 2402
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Ivana Crnov?i?,Siamak Semsary,Joachim Vater,Ullrich Keller RSC Adv. 2014 4 5065
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Faith M. Akwi,Paul Watts Chem. Commun. 2018 54 13894
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Ivana Crnov?i?,Siamak Semsary,Joachim Vater,Ullrich Keller RSC Adv. 2014 4 5065
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5. Oxidation vs. fragmentation in radiosensitization. Reactions of α-alkoxyalkyl radicals with 4-nitrobenzonitrile and oxygen. A pulse radiolysis and product analysis studyChandrasekhar Nese,Man Nien Schuchmann,Steen Steenken,Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1995 1037
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M. Ternon,M. Bradley Chem. Commun. 2003 2402
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dioneに関する追加情報
Professional Introduction to 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione (CAS No. 1262769-43-6)
5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1262769-43-6, belongs to a class of molecules known for their versatility in synthetic chemistry and biological activity. Its molecular structure, featuring a cyclohexane core substituted with acyl groups, makes it a promising candidate for further exploration in drug discovery and material science.
The compound's chemical formula can be represented as C₁₁H₁₈O₂, highlighting its composition of carbon, hydrogen, and oxygen atoms. The presence of two ketone groups at the 1 and 3 positions of the cyclohexane ring contributes to its reactivity and functionality, enabling various chemical transformations. These features have made 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione a subject of interest for researchers aiming to develop novel synthetic pathways and explore its pharmacological properties.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have indicated that the acyl-substituted cyclohexane scaffold may interact with enzymes and receptors in ways that could lead to therapeutic benefits. For instance, preliminary computational studies suggest that derivatives of this compound could exhibit inhibitory effects on certain metabolic enzymes, making them potential candidates for treating metabolic disorders.
The synthesis of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of a cyclohexanone derivative followed by acylation at specific positions. The use of chiral auxiliaries or catalysts can further refine the synthesis, allowing for the production of enantiomerically pure forms of the compound. Such purity is crucial for pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.
Recent research has also explored the derivatives of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione as building blocks for more complex molecules. By modifying the substituents on the cyclohexane ring or introducing additional functional groups, chemists can generate a library of compounds with tailored properties. These derivatives have shown promise in various preclinical studies as potential leads for drug development. For example, modifications that enhance solubility or bioavailability have been investigated to improve their suitability for therapeutic applications.
The pharmacological potential of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione extends beyond metabolic disorders. Preliminary investigations have suggested that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The cyclohexane core is known to be a common motif in bioactive molecules, and its structural analogs have been explored for their ability to interact with biological targets in a targeted manner. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential.
In addition to its biological relevance, 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione has applications in material science. Its unique structural features make it a valuable intermediate in the synthesis of polymers and specialty chemicals. Researchers are exploring its use in creating novel materials with enhanced mechanical properties or specific functionalities. The ability to fine-tune the molecular structure allows for the development of materials tailored to specific industrial needs.
The industrial production of 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione is another area of interest. Scalable synthetic routes are being developed to ensure cost-effective and sustainable production methods. Green chemistry principles are being applied to minimize waste and reduce energy consumption during synthesis. These efforts align with global trends toward environmentally responsible manufacturing practices.
Future research directions for 5,5-Dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione include exploring its role in drug development through more comprehensive preclinical studies. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate these efforts by combining expertise in organic chemistry, pharmacology, and biotechnology. The compound's unique structural features offer a rich ground for innovation, potentially leading to breakthroughs in treating various diseases.
In conclusion, 5 , 5 - Dimethyl - 2 - ( 3 - methylbutanoyl ) cyclohexane - 1 , 3 - dione ( CAS No . 1262769 - 43 - 6 ) stands as a testament to the ongoing advancements in chemical research and its potential impact on society. Its multifaceted applications in pharmaceuticals and material science underscore its importance as a subject of continued investigation. As scientists delve deeper into its properties and functionalities, 5 , 5 - Dimethyl - 2 - ( 3 - methylbutanoyl ) cyclohexane - 1 , 3 - dione promises to contribute significantly to future scientific discoveries.
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